molecular formula C24H25FN4O B11275621 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11275621
M. Wt: 404.5 g/mol
InChI Key: KRCOTBPLMWEKOF-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a carboxamide group

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a fluorophenyl group, often using a fluorinating agent.

    Formation of the piperidine ring: This can be synthesized separately and then coupled with the pyridazine ring.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine ring with a carboxylic acid derivative to form the carboxamide group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemistry: The compound is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.

    Fluorophenyl-substituted compounds: These compounds feature a fluorophenyl group, which can influence their chemical and biological properties.

    Piperidine derivatives: These compounds contain a piperidine ring and may have similar pharmacological profiles.

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H25FN4O/c1-17-4-6-18(7-5-17)15-26-24(30)20-3-2-14-29(16-20)23-13-12-22(27-28-23)19-8-10-21(25)11-9-19/h4-13,20H,2-3,14-16H2,1H3,(H,26,30)

InChI Key

KRCOTBPLMWEKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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